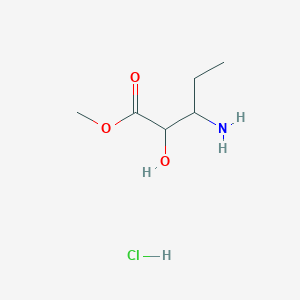

Methyl 3-amino-2-hydroxypentanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-2-hydroxypentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-4(7)5(8)6(9)10-2;/h4-5,8H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHNZPXLLUIEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)OC)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-amino-2-hydroxypentanoate hydrochloride is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-2-hydroxypentanoate hydrochloride is characterized by the molecular formula . Its structure features both amino and hydroxyl functional groups, which are crucial for its reactivity and interactions with biological molecules. These groups facilitate hydrogen bonding and influence enzyme activity, receptor binding, and cellular signaling pathways.

The biological activity of methyl 3-amino-2-hydroxypentanoate hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The compound may influence metabolic pathways by interacting with specific enzymes. Its amino and hydroxyl groups allow it to participate in biochemical reactions, potentially modulating enzyme activity.

- Cellular Signaling : The compound's structure enables it to bind to receptors, affecting cellular signaling pathways that can lead to various physiological responses.

Enzymatic Activity

Recent studies have indicated that methyl 3-amino-2-hydroxypentanoate hydrochloride can act as a modulator of certain enzymes involved in metabolic processes. For instance, it has been observed to inhibit specific histone acetylation processes at high concentrations, suggesting a role in epigenetic regulation .

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in various contexts:

- Metabolic Disorders : Due to its structural similarities with amino acids involved in metabolic pathways, it is being explored as a potential therapeutic agent for metabolic disorders.

- Neurological Implications : Given its ability to influence neurotransmitter systems through enzymatic modulation, there is interest in its application for conditions like depression or Parkinson's disease.

Case Studies

- Histone Acetylation Inhibition : A study demonstrated that methyl 3-amino-2-hydroxypentanoate hydrochloride showed significant inhibition of histone acetylation at concentrations around 125 μM, indicating its potential role as a biochemical tool in epigenetic studies .

- Enzyme Modulation : Another investigation highlighted the compound's interaction with monoamine oxidase (MAO), suggesting that it could be developed into a drug candidate for treating neurological disorders linked to monoamine levels .

Comparative Analysis

To understand the uniqueness of methyl 3-amino-2-hydroxypentanoate hydrochloride compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 3-amino-2-hydroxypentanoate HCl | Contains amino and hydroxyl groups | Modulates enzyme activity; potential MAO inhibitor |

| Methyl 4-amino-2-hydroxypentanoate HCl | Similar structure but different substitution | Less effective in enzyme modulation |

| Methyl 5-amino-3-hydroxypentanoate HCl | Different substitution pattern | Limited studies on biological activity |

Scientific Research Applications

Definition and Chemical Properties

Methyl 3-amino-2-hydroxypentanoate hydrochloride is a hydrochloride salt derived from the amino acid lysine. It possesses the following chemical properties:

- Chemical Formula : C₆H₁₄ClNO₃

- Molecular Weight : 183.63 g/mol

- Appearance : Oil

- Solubility : Soluble in water

Scientific Research Applications

The compound has been investigated for various applications in scientific research, particularly in the following areas:

Hemostatic Agent

Methyl 3-amino-2-hydroxypentanoate hydrochloride has been studied as a hemostatic agent, which inhibits fibrinolysis. This property makes it valuable in surgical settings to reduce blood loss during procedures such as cardiac and vascular surgeries.

Cancer Research

Recent studies have indicated that the compound may play a role in cancer treatment by modulating tumor microenvironments and enhancing the effectiveness of chemotherapeutic agents. Its ability to inhibit specific pathways involved in tumor growth is under investigation.

Tissue Engineering

The compound shows promise in tissue engineering applications due to its biocompatibility and ability to promote cell adhesion and proliferation. It can be utilized in developing scaffolds for regenerative medicine, particularly for repairing damaged tissues .

Drug Delivery Systems

Research has explored using methyl 3-amino-2-hydroxypentanoate hydrochloride in drug delivery systems, enhancing the bioavailability of therapeutic agents through its ability to modify drug release profiles.

Case Study 1: Surgical Applications

In a controlled study involving patients undergoing orthopedic surgery, methyl 3-amino-2-hydroxypentanoate hydrochloride was administered to evaluate its efficacy in reducing intraoperative blood loss. Results indicated a significant decrease in blood transfusion requirements compared to a control group, supporting its use as an effective hemostatic agent.

Case Study 2: Cancer Treatment Synergy

A recent study examined the effects of combining methyl 3-amino-2-hydroxypentanoate hydrochloride with conventional chemotherapy drugs in vitro. The findings demonstrated enhanced cytotoxicity against cancer cell lines, suggesting that this compound may improve therapeutic outcomes when used alongside existing treatments.

Limitations and Future Directions

While the applications of methyl 3-amino-2-hydroxypentanoate hydrochloride are promising, several limitations exist:

- Mechanism of Action : The exact mechanisms through which this compound exerts its effects are not fully understood, necessitating further research.

- Dosage Optimization : Determining optimal dosing regimens for various applications remains an area requiring investigation.

- Adverse Effects : Potential side effects need thorough evaluation to ensure patient safety during clinical use.

Future research should focus on:

- Exploring new formulations for enhanced efficacy.

- Investigating its interactions with other therapeutic agents.

- Assessing long-term outcomes of its use in clinical settings.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 3-amino-2-hydroxypentanoate hydrochloride with five structurally related hydrochloride salts:

Key Differences in Physicochemical Properties

- Branching and Steric Effects: Methyl 3-amino-2,2,4-trimethylpentanoate hydrochloride (C₉H₂₀ClNO₂) has three methyl groups, increasing steric hindrance compared to the linear pentanoate backbone of the main compound. This may reduce reactivity in nucleophilic substitutions .

- Functional Group Diversity: While the main compound contains hydroxyl and ester groups, Pentylone hydrochloride incorporates a benzodioxol ring and ketone, contributing to its lipophilicity and CNS activity . Similarly, 3-(2-methylphenoxy)piperidine hydrochloride’s phenoxy group enhances binding to neurotransmitter transporters .

- Molecular Weight and Solubility: The main compound (MW 183.63) is smaller and likely more water-soluble than Pentylone hydrochloride (MW 271.7) or 3-(2-methylphenoxy)piperidine hydrochloride (MW 227.73), which have aromatic moieties .

Preparation Methods

Chemoenzymatic Synthesis via Enzymatic Aldol Addition and Oxidative Decarboxylation

Recent advances have introduced chemoenzymatic methods to access enantiomerically pure hydroxy amino acid esters, including methyl 3-amino-2-hydroxypentanoate derivatives.

-

- Enzymatic deamination of L-α-amino acids to yield 2-oxoacids.

- Enzymatic stereoselective aldol addition of 2-oxoacids to formaldehyde, catalyzed by Type II 2-oxoacid aldolases (e.g., MBP-YfaU and KPHMT enzymes).

- In situ oxidative decarboxylation of the aldol adducts using hydrogen peroxide.

- Chemical esterification to form the methyl ester derivatives.

-

- Provides access to enantiomerically pure 3-substituted 4-hydroxy-2-oxoacid precursors.

- Uses widely available natural amino acids as starting materials.

- Offers a stereoselective route, important for pharmaceutical applications.

-

- High enantiomeric purity

- Mild reaction conditions

- Reduced use of hazardous chemicals

-

- Requires enzyme availability and optimization

- Multi-step process with potential scale-up challenges

Related Synthetic Routes from Patents and Analogous Compounds

While direct preparation methods for methyl 3-amino-2-hydroxypentanoate hydrochloride are limited in patent literature, analogous synthetic strategies for related hydroxy amino compounds provide insight.

For example, the preparation of 3-amino-2-hydroxyacetophenone intermediates involves multi-step reactions starting from 2-aminophenol, including acetylation, bromination, hydrogen chloride gas treatment, and hydrogenation, followed by purification steps such as recrystallization.

Although these methods are more complex and tailored for aromatic hydroxy amino compounds, they demonstrate the importance of controlled functional group transformations and purification in preparing hydroxy amino derivatives.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The chemical esterification method remains the most widely used due to its efficiency and straightforwardness, especially for industrial-scale synthesis.

The chemoenzymatic approach is a significant advancement for producing chiral hydroxy amino acid esters, crucial for pharmaceuticals requiring stereochemical purity.

Careful control of reaction parameters such as temperature, catalyst concentration, and reaction time is essential to maximize yield and minimize by-products.

Monitoring techniques like TLC with ninhydrin staining are standard for tracking the progress of esterification reactions involving amino acids.

Safety considerations must be addressed due to the use of corrosive reagents like thionyl chloride and hydrogen chloride gas in some protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 3-amino-2-hydroxypentanoate hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step reactions starting from substituted pentanoic acid derivatives. For example, precursor compounds like trimethylpentanoic acid derivatives can react with methylamine or related amines under controlled pH and temperature, followed by hydrolysis and salt formation to yield the hydrochloride . Optimization strategies include:

- Adjusting reaction stoichiometry (e.g., excess methylamine to drive the reaction).

- Using aprotic solvents (e.g., THF or DCM) to minimize side reactions.

- Purification via recrystallization or column chromatography to isolate the hydrochloride salt .

- Key Parameters : Temperature (room temperature to 60°C), reaction time (1–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing Methyl 3-amino-2-hydroxypentanoate hydrochloride, and how should conflicting spectral data be addressed?

- Analytical Workflow :

- NMR : Confirm the presence of methyl ester (~3.7 ppm for CH₃O), amino protons (δ 1.5–2.5 ppm), and hydroxyl protons (δ 4.5–5.5 ppm) .

- IR : Identify ester C=O (~1740 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological mechanism of Methyl 3-amino-2-hydroxypentanoate hydrochloride?

- Experimental Design :

- Enzymatic Assays : Test inhibition/activation of target enzymes (e.g., proteases or kinases) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays to assess affinity for GPCRs or ion channels .

- Computational Modeling : Docking studies (e.g., AutoDock) to predict binding modes and guide mutagenesis experiments .

Q. What strategies resolve contradictions between theoretical and experimental data in structural analysis?

- Case Study : If NMR data suggests a different stereochemistry than computational predictions:

- Perform NOESY experiments to confirm spatial proximity of protons .

- Synthesize enantiomerically pure intermediates and compare optical rotation or chiral HPLC retention times .

- Advanced Techniques : Use X-ray crystallography for unambiguous confirmation, especially if the compound crystallizes in a suitable form .

Q. How can reproducibility in synthesis be ensured across different laboratories?

- Standardization :

- Document exact reagent grades (e.g., anhydrous solvents, >99% amine purity) .

- Control humidity (e.g., glovebox for moisture-sensitive steps).

- Publish detailed protocols with reaction monitoring data (TLC/HPLC traces) .

- Inter-lab Validation : Share samples for cross-lab NMR/LC-MS comparison to identify batch-specific impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Root Causes : Variability in cell lines, assay conditions (e.g., serum concentration), or compound stability (e.g., hydrolysis in aqueous buffers).

- Mitigation :

- Include positive controls (e.g., known inhibitors) in all assays .

- Conduct stability studies (e.g., HPLC monitoring of degradation products over 24 hours) .

- Statistical Approaches : Use meta-analysis to reconcile data from multiple studies, accounting for assay heterogeneity .

Methodological Challenges

Q. What are the best practices for scaling up laboratory-scale synthesis to pilot production?

- Process Chemistry Considerations :

- Replace column chromatography with solvent extraction or crystallization for cost-effective purification .

- Optimize heat dissipation in exothermic reactions (e.g., jacketed reactors for temperature control) .

- Quality Control : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.